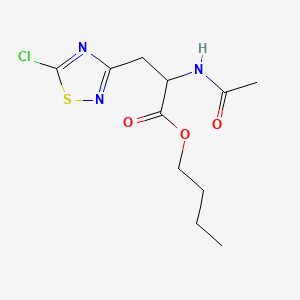
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a butyl ester group, a thiadiazole ring substituted with chlorine, and an acetamidopropanoate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Acetamidopropanoate Moiety: The acetamidopropanoate group can be introduced by reacting the thiadiazole intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid to yield the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Oxidation and Reduction: Oxidized or reduced thiadiazole compounds.
科学研究应用
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine substituent and acetamidopropanoate moiety may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
- 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-benzonitrile
Uniqueness
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
属性
分子式 |
C11H16ClN3O3S |
|---|---|
分子量 |
305.78 g/mol |
IUPAC 名称 |
butyl 2-acetamido-3-(5-chloro-1,2,4-thiadiazol-3-yl)propanoate |
InChI |
InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16) |
InChI 键 |
UQSPVBPXYKVFFX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(CC1=NSC(=N1)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


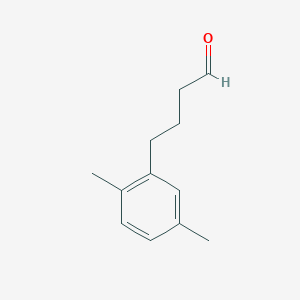
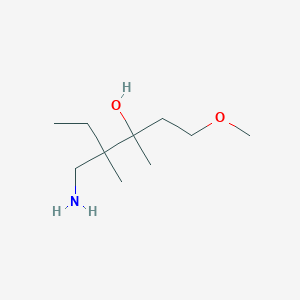
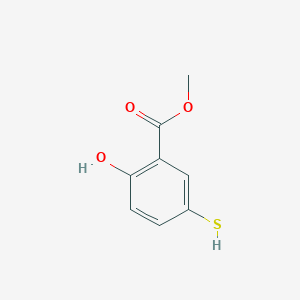
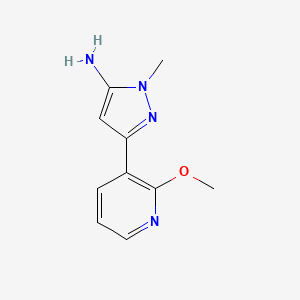
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
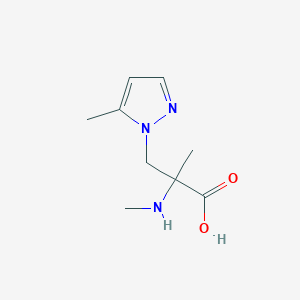

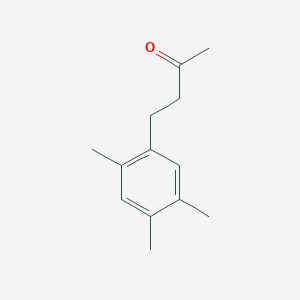

![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
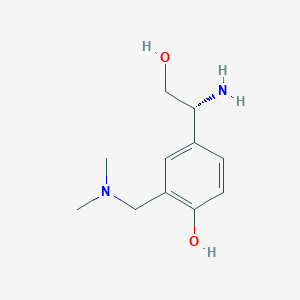
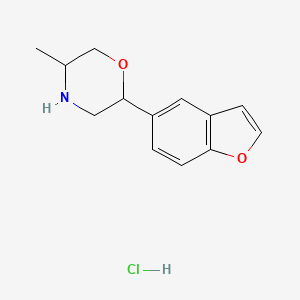
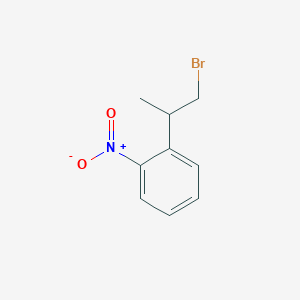
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
